molecular formula C7H14F3N B2454979 (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine CAS No. 2248184-47-4

(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine

Cat. No.: B2454979
CAS No.: 2248184-47-4
M. Wt: 169.191
InChI Key: KHKALNCCTKPXSN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine is a fluorinated amine compound characterized by its unique structure, which includes three fluorine atoms and three methyl groups attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a suitable precursor, such as 2,3,3-trimethylbutan-1-amine, using a fluorinating agent like trifluoromethyl iodide (CF3I) under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate (K2CO3), and a solvent like acetonitrile (CH3CN) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or methoxy derivatives.

Scientific Research Applications

(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Medicine: Investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-4,4,4-trifluorobutan-1-ol: Similar structure but with a hydroxyl group instead of additional methyl groups.

    (2S)-2,2,2-Trifluoroethylamine: Contains fewer carbon atoms and lacks the additional methyl groups.

Uniqueness

(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine is unique due to its combination of three fluorine atoms and three methyl groups, which confer distinct chemical and physical properties. This unique structure can lead to enhanced reactivity, stability, and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

(2S)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-5(4-11)6(2,3)7(8,9)10/h5H,4,11H2,1-3H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKALNCCTKPXSN-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.